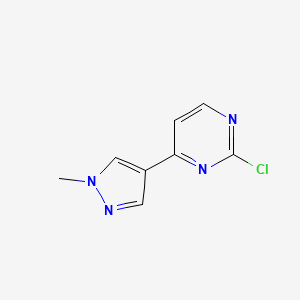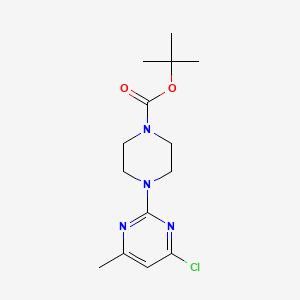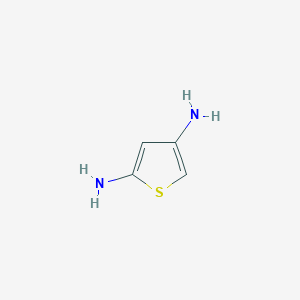![molecular formula C12H10ClNO2 B13980203 2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-N-(4-Chlorobutenyl)phthalimide: is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is a derivative of phthalimide, which is a well-known class of organic molecules found in various pharmaceuticals, natural products, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(4-Chlorobutenyl)phthalimide can be achieved through several methods. One common synthetic route involves the reaction of 2-buten-1-amine, 4-chloro- with N-carbethoxyphthalimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in tetrahydrofuran at room temperature for 48 hours . This method yields the desired product with a yield of approximately 63%.
Industrial Production Methods: While specific industrial production methods for cis-N-(4-Chlorobutenyl)phthalimide are not widely documented, the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. Industrial production may also involve scaling up the reaction using larger reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: cis-N-(4-Chlorobutenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobutenyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phthalimide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
cis-N-(4-Chlorobutenyl)phthalimide has several scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: cis-N-(4-Chlorobutenyl)phthalimide is used in the production of agrochemicals, polymers, and dyes.
Mécanisme D'action
The mechanism of action of cis-N-(4-Chlorobutenyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug discovery or chemical synthesis.
Comparaison Avec Des Composés Similaires
- N-Butylphthalimide
- N-(4-Chlorobutyl)phthalimide
- N-(4-Bromobutenyl)phthalimide
Comparison: cis-N-(4-Chlorobutenyl)phthalimide is unique due to the presence of the 4-chlorobutenyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,4-6,8H,3,7H2/b8-4- |
Clé InChI |
DSDXTWJKUQDZRU-YWEYNIOJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C\CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)


![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)


![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)
